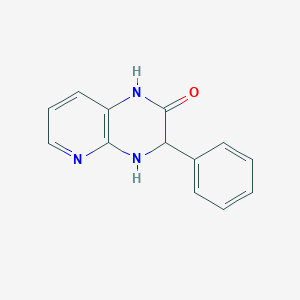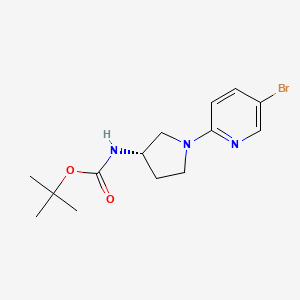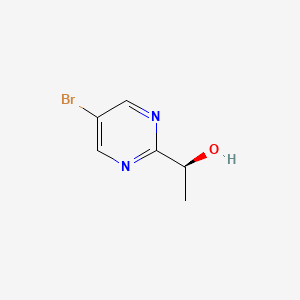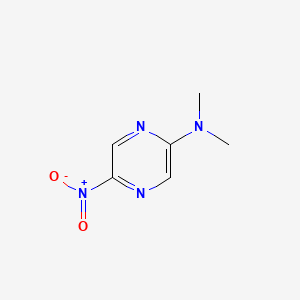
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione can be synthesized through the cyclization of amido-nitriles. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the condensation of corresponding bromo-ketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-methylimidazole with thiourea under acidic conditions, such as in acetic acid, at temperatures ranging from 50-70°C .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and is involved in the study of enzyme mechanisms.
Industry: It is used as an additive in rubber to enhance performance and longevity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Methimazole: Known for its use as an antithyroid drug.
Thiamazole: Another antithyroid agent with similar structure and function.
1-Methyl-2-imidazolethiol: Shares the imidazole core but differs in functional groups.
Uniqueness: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) |
InChI Key |
YFCLVGABOLJQGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(NC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8470605.png)
![[2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8470608.png)







![6-bromo-4-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-quinoline](/img/structure/B8470658.png)
